4-Hydroxy-3-methylpyridine
Overview
Description
4-Hydroxy-3-methylpyridine is a compound of interest in the field of organic chemistry and materials science due to its unique chemical structure and properties. It serves as a building block for various chemical syntheses and has been studied for its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methylpyridine derivatives involves various chemical routes. For instance, derivatives have been synthesized through the heterodiene condensation of 4-methyl-5-propoxyoxazole and 5-ethoxy-2,5-dihydrofuran-2-one, leading to products like 3-Hydroxy-5-hydroxymethyl-2-methylpyridine (Chekhun et al., 1974). Another route involves the synthesis from 3-hydroxy-3-methyl-6-trifluoromethyl-2,3-dihydro-4H-pyran-4-one (Tyvorskii & Bobrov, 1998).
Molecular Structure Analysis
The molecular structure and vibrational assignments of related compounds, such as 3-hydroxy-6-methyl-2-nitropyridine, have been investigated using density functional theory (DFT), revealing insights into the relative orientation of functional groups and their impact on the molecule's properties (Karnan, Balachandran, & Murugan, 2012).
Chemical Reactions and Properties
4-Hydroxy-3-methylpyridine undergoes various chemical reactions, including aromatic nucleophilic substitution, showcasing its reactivity with different aromatic substrates activated by electron-withdrawing groups (You & Twieg, 1999). Such reactions are crucial for synthesizing N-aryl-4(1H)-pyridones, indicating the compound's versatility in organic synthesis.
Physical Properties Analysis
The study of physical properties, including the molecular structure and vibrational spectra, provides essential information on the compound's stability and reactivity. For example, vibrational spectroscopic studies on related compounds help understand the molecular stability and bond strength, contributing to a deeper knowledge of 4-Hydroxy-3-methylpyridine's characteristics (Balachandran, Lakshmi, & Janaki, 2012).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-3-methylpyridine, including its reactivity with nucleophiles and its role in forming co-crystals, demonstrate its application in creating complex chemical structures. For instance, co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid show synthon polymorphism, indicating the compound's potential in designing new material structures (Mukherjee & Desiraju, 2011).
Scientific Research Applications
Hydroxypyridinones, a category including compounds like 4-Hydroxy-3-methylpyridine, have potential as chelating drugs for metal overload and biometals. Advances in their functionalization have improved bioavailability and specific bio-targeting abilities (Santos, Marques, & Chaves, 2012).
These compounds are also versatile ligands with applications in iron removal, serving as contrast agents in imaging, and in the mobilization of excess metal ions (Thompson, Barta, & Orvig, 2006).
They show promise in hybrid formation technology due to their molecular and crystal structures, IR and Raman studies, and quantum chemical calculations (Kucharska et al., 2010).
Some derivatives of 4-Hydroxy-3-methylpyridine demonstrate phytotoxic selectivity, particularly against dicotyledonous species, and could lead to the development of more active phytotoxic products (Demuner et al., 2009).
Novel 4-aminopyridine derivatives, including 3-methyl-4-aminopyridine (3Me4AP), show potential for therapy and imaging in multiple sclerosis, with 3Me4AP being notably more potent than other similar compounds (Rodríguez-Rangel et al., 2019).
3-Hydroxy-1,2,5-trimethyl-4(1H) pyridinone, a related derivative, is identified as a more stable iron chelator than other hydroxypyridinones, potentially improving treatment for iron overload (Kaviani & Izadyar, 2018).
Certain pyridine-2,4(1H,3H)-diones show potential as fluorescent probes for biochemical analysis (Prior et al., 2014).
Safety And Hazards
Future Directions
The synthesis of 2-methylpyridines, including 4-Hydroxy-3-methylpyridine, has been optimized and made more versatile, which could lead to more efficient production of these compounds in the future . This compound could also play a role in the treatment of diabetes, as it is an intermediate for the synthesis of a second-generation agonist of the orphan G-protein coupled receptor GPR119 .
properties
IUPAC Name |
3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBLMCZJPIOPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944941 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylpyridine | |
CAS RN |
22280-02-0 | |
Record name | 3-Methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10944941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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